

physical and chemical properties of 3-chloro-N-methylaniline

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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

Cat. No.: B1345671

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An In-depth Technical Guide to 3-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-chloro-N-methylaniline** (CAS No: 7006-52-2). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and a logical workflow for its synthesis.

Core Properties of 3-Chloro-N-methylaniline

3-Chloro-N-methylaniline, also known as N-methyl-3-chloroaniline, is a secondary amine that serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.^[1] Its chemical structure consists of a benzene ring substituted with a chlorine atom and a methylamino group at positions 3 and 1, respectively.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **3-chloro-N-methylaniline**.

Property	Value	References
Molecular Formula	C ₇ H ₈ ClN	[ChemBK, PubChem]
Molecular Weight	141.60 g/mol	[ChemBK, PubChem, Sigma-Aldrich]
Appearance	Clear yellow to brown liquid	[ChemicalBook]
Density	1.156 g/mL at 25 °C	[ChemBK, Sigma-Aldrich, ChemicalBook]
Boiling Point	243-244 °C	[ChemBK, Sigma-Aldrich, ChemicalBook]
Flash Point	>110 °C (>230 °F)	[ChemBK, Sigma-Aldrich]
Refractive Index	n ₂₀ /D 1.5840	[ChemBK, Sigma-Aldrich]
CAS Number	7006-52-2	[ChemBK, PubChem, Sigma-Aldrich]

Chemical Reactivity and Applications

3-Chloro-N-methylaniline is a versatile chemical intermediate. As a secondary amine, it can undergo various chemical transformations. Notably, it can be used as a precursor in C3 borylation reactions when treated with an iridium catalyst. [ChemicalBook] It is a key starting material for synthesizing more complex molecules, such as N-(2-bromoethyl)-N-methyl-3-chloroaniline and N1-(3-chlorophenyl)-N1-methyl-1,2-ethanediamine dihydrochloride. [ChemicalBook]

The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Care should be taken as it may be sensitive to prolonged exposure to air and light.

Experimental Protocols

While specific, detailed protocols for the synthesis of **3-chloro-N-methylaniline** are not readily available in the searched literature, a plausible and common method involves the N-

methylation of 3-chloroaniline. Below is a generalized experimental protocol based on standard organic chemistry procedures for such transformations.

Objective: To synthesize **3-chloro-N-methylaniline** via N-methylation of 3-chloroaniline.

Materials:

- 3-Chloroaniline
- Methylating agent (e.g., Iodomethane, Dimethyl sulfate)
- A suitable base (e.g., Potassium carbonate, Sodium hydroxide)
- An appropriate solvent (e.g., Acetone, Acetonitrile, or a biphasic system)
- Deionized water
- Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1 equivalent) in the chosen solvent.
- **Addition of Base:** Add the base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the solution.
- **Addition of Methylating Agent:** While stirring the mixture, add the methylating agent (e.g., iodomethane, 1.1-1.2 equivalents) dropwise at room temperature. The reaction may be exothermic.
- **Reaction:** Heat the reaction mixture to reflux and maintain it for several hours. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer

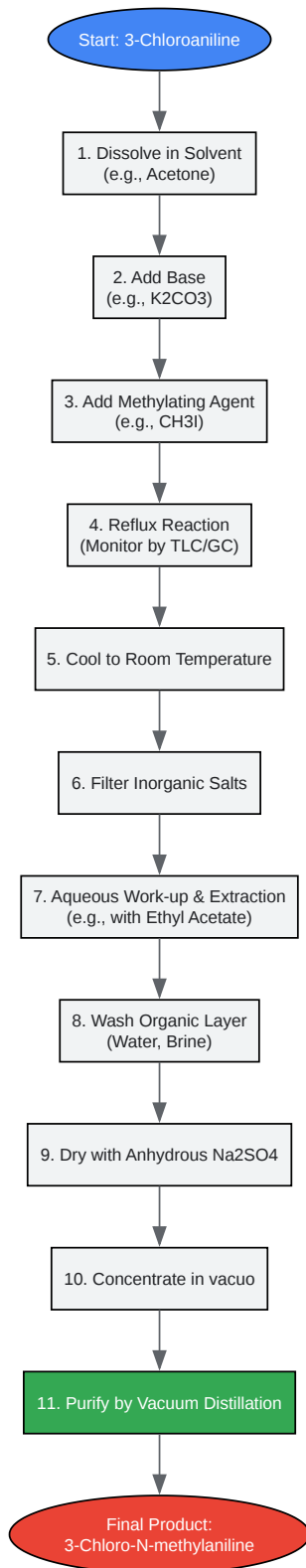
Chromatography (TLC) or Gas Chromatography (GC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.
- **Extraction:** Transfer the filtrate to a separatory funnel. If the reaction was performed in a water-miscible solvent, add water to dissolve the salts and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
- **Washing:** Combine the organic extracts and wash them sequentially with water and brine to remove any remaining impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **3-chloro-N-methylaniline** by vacuum distillation to obtain the final product.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of **3-chloro-N-methylaniline** based on the protocol described above.

Synthesis and Purification of 3-Chloro-N-methylaniline

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-chloro-N-methylaniline**.

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References

- 1. researchgate.net [researchgate.net]
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